molecular formula C12H10O2 B1450970 4-(Cyclopropylethynyl)benzoic acid CAS No. 908247-29-0

4-(Cyclopropylethynyl)benzoic acid

Cat. No.: B1450970
CAS No.: 908247-29-0
M. Wt: 186.21 g/mol
InChI Key: QVHNCHIMHYMBHR-UHFFFAOYSA-N
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Description

4-(Cyclopropylethynyl)benzoic acid is an organic compound with the molecular formula C12H10O2 It is characterized by a benzoic acid core substituted with a cyclopropylethynyl group at the para position

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclopropylethynyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or borane.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol or benzaldehyde.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

4-(Cyclopropylethynyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylethynyl)benzoic acid is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The cyclopropylethynyl group may influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting cellular processes.

Comparison with Similar Compounds

    4-Ethynylbenzoic acid: Similar structure but lacks the cyclopropyl group.

    4-Propylbenzoic acid: Contains a propyl group instead of a cyclopropylethynyl group.

    4-(Cyclopropylmethyl)benzoic acid: Contains a cyclopropylmethyl group instead of a cyclopropylethynyl group.

Uniqueness: 4-(Cyclopropylethynyl)benzoic acid is unique due to the presence of the cyclopropylethynyl group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

4-(2-cyclopropylethynyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c13-12(14)11-7-5-10(6-8-11)4-3-9-1-2-9/h5-9H,1-2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHNCHIMHYMBHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C#CC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The above compound was prepared using the same procedure as 4-(cyclopropylethynyl)-2-methylbenzoic acid, except methyl 4-iodobenzoate was used as the starting material.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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